molecular formula C13H23NO4Si B13547156 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B13547156
M. Wt: 285.41 g/mol
InChI Key: RAHURYMPBZXVEG-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a spirocyclic compound characterized by a silicon atom at position 5 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen within the azaspiro framework. The carboxylic acid at position 3 enhances its polarity, making it a versatile intermediate in organic synthesis, particularly for peptide modifications and drug discovery.

Key Properties (from ):

  • Molecular Formula: C₁₄H₂₃NO₄
  • Molecular Weight: 269.34 g/mol
  • CAS Numbers: 35277-02-2 (), 1824298-88-5 (positional isomer, )
  • Synthesis: Synthesized via a 4-step protocol with 59% yield from intermediate 3c, yielding a brown crystalline powder with a melting point of 100–102°C .
  • Spectroscopic Data: Distinctive ¹H and ¹³C NMR signals confirm the spirocyclic structure and Boc protection. LCMS shows [M–H]⁻ at m/z 268.0 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Hydrolysis and Deprotection

Hydrolysis of the Boc group and ester functionality can be achieved under basic conditions:

  • Conditions : KOH in ethanol/water (20–25°C, 12 h) .

  • Outcome : Conversion to carboxylic acid derivatives, critical for further functionalization .

Coupling Reactions

The compound undergoes amide coupling with other molecules, facilitated by activating agents:

  • Reagents : HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + DIPEA (N,N-diisopropylethylamine) in DMF .

  • Yield : Up to 83% for amide bond formation with intermediates like trifluoroethanimidamide .

Reaction Type Reagents Yield Conditions
Amide couplingHATU, DIPEA, DMF83%RT, 1.5 h
Oxadiazole formationT3P (triphenylphosphine), TEA50%RT, 1.5 h

Dibromocarbene Reactivity

Though specific to related compounds, analogous methods may apply:

  • Dibromocarbene addition : Using bromoform (CHBr₃) or CBr₃CO₂Na to introduce bromine atoms .

  • Debromination : Hydrogenolysis preferred over radical reduction (83% vs. 53% yield) .

Reaction Mechanisms and Stability

The compound’s spirocyclic framework enhances stability during reactions, allowing selective transformations without degradation. Key mechanistic insights:

  • Coupling selectivity : DMF and DCM are common solvents for activating intermediates, while DIPEA or TEA serve as bases .

  • Stereochemical control : Enantioselective methods (e.g., chinchonidine-derived catalysts) may influence spirocyclic formation .

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for the selective modification of specific functional groups. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Ring Variations

2-(Tert-Butoxycarbonyl)-2-Azaspiro[4.4]nonane-4-Carboxylic Acid

  • Molecular Formula: C₁₄H₂₃NO₄ (same as target compound)
  • CAS : 1824298-88-5 ()
  • Key Difference: Carboxylic acid at position 4 instead of 3. This positional isomerism alters hydrogen-bonding capacity and solubility. No melting point reported, but storage conditions (2–8°C) suggest comparable stability .

Ethyl 2-Aza-5-Silaspiro[4.4]nonane-3-Carboxylate

  • Molecular Formula: C₁₀H₁₉NO₂Si
  • CAS : 2091328-29-7 ()
  • Key Differences :
    • Ethyl ester replaces the carboxylic acid, reducing polarity.
    • Presence of silicon (5-sila) introduces steric and electronic effects. Silicon’s larger atomic size may enhance thermal stability but reduce reactivity compared to carbon analogues.
    • Lower molecular weight (225.34 g/mol) and lack of Boc group simplify the structure for specific synthetic applications .

Functional Group Variations: Boc-Protected Analogues

2-(7-(Tert-Butoxycarbonyl)-7-Azaspiro[3.5]nonan-2-yl)Acetic Acid

  • Molecular Formula: C₁₆H₂₅NO₄
  • CAS: Not explicitly listed ().
  • Key Differences: Spiro[3.5]nonane core (smaller ring system) vs. spiro[4.4]nonane. Carboxylic acid is part of an acetic acid side chain rather than directly attached to the spiro framework. Predicted pKa of 4.67 suggests moderate acidity, suitable for pH-sensitive drug delivery systems .

7-Endo-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.3.1]nonane-7-Carboxylic Acid

  • Molecular Formula: C₁₃H₂₁NO₄ ().
  • Key Differences: Bicyclo[3.3.1]nonane framework instead of spirocyclic structure, reducing conformational flexibility. Higher melting point (126°C) indicates greater rigidity and crystallinity compared to the target compound (100–102°C) .

Data Tables: Comparative Analysis

Compound Molecular Formula Molecular Weight Core Structure Key Functional Groups Melting Point
2-(Tert-Butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid C₁₄H₂₃NO₄ 269.34 Spiro[4.4]nonane Boc, -COOH at C3, Si at C5 100–102°C
2-(Tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid C₁₄H₂₃NO₄ 269.34 Spiro[4.4]nonane Boc, -COOH at C4 Not reported
Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate C₁₀H₁₉NO₂Si 225.34 Spiro[4.4]nonane Ethyl ester, Si at C5 Not reported
7-Endo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid C₁₃H₂₁NO₄ 255.31 Bicyclo[3.3.1]nonane Boc, -COOH at C7 126°C

Biological Activity

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article aims to summarize the available literature regarding its biological activity, including synthesis, structure-activity relationships, and specific case studies.

Chemical Structure and Properties

The compound's structure features a spirocyclic framework that contributes to its biological properties. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making it suitable for various applications in pharmacology.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study evaluated the antibacterial properties of related thiazolidine derivatives, revealing that modifications in the structure significantly affect their efficacy against various bacterial strains. For instance, certain derivatives demonstrated exceptional antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values lower than standard antibiotics like Penicillin G and Kanamycin B .

CompoundBacterial StrainIC50 (µg/mL)Comparison
14Pseudomonas aeruginosa0.195Superior to Penicillin G
14Staphylococcus aureusNot specifiedComparable efficacy

This suggests that structural modifications similar to those found in this compound could yield potent antimicrobial agents.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties relevant to therapeutic applications. For example, compounds with similar spiro structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship : Research has shown that the introduction of various substituents on the spiro framework can enhance biological activity. A systematic study on derivatives indicated that specific modifications improved binding affinity to target enzymes or receptors .
  • Toxicity Studies : Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest low toxicity levels for structurally similar compounds, indicating a favorable safety margin for potential therapeutic use .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Data on absorption, distribution, metabolism, and excretion (ADME) profiles from related compounds suggest promising characteristics that warrant further investigation .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid?

Answer:
A four-step protocol starting from tert-butyl 3-oxoazetidine-1-carboxylate (120 g, 0.7 mol) involves:

Wittig Reaction : Reacting with (carbethoxymethylene)triphenylphosphorane in dichloromethane to form a key intermediate.

Cyclization : Intramolecular ring closure under optimized conditions (59% yield).

Purification : Crystallization yields a brown powder.

Characterization : Use 1H^1H NMR (e.g., δ = 11.46 ppm for carboxylic proton), 13C^{13}C NMR (e.g., δ = 179.12 ppm for carbonyl), LCMS ([M-H]⁻ 268.0), and elemental analysis (C: 62.56%, H: 8.70%, N: 5.11%) for validation .

Q. Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy :
    • 1H^1H NMR detects spirocyclic strain effects (e.g., δ = 4.30 ppm, dt, J=45.6HzJ = 45.6 \, \text{Hz}).
    • 13C^{13}C NMR confirms carbonyl (δ ~175–179 ppm) and tert-butoxycarbonyl (Boc) groups (δ ~80–81 ppm) .
  • LCMS : Validates molecular weight ([M-H]⁻ 268.0) .
  • Elemental Analysis : Matches calculated values (C, H, N) to exclude impurities .

Q. Basic: What safety precautions are essential during handling and storage?

Answer:

  • Storage : Stable under inert, dry conditions at room temperature. Avoid heat/moisture to prevent Boc-group cleavage .
  • Fire Safety : Use dry sand or alcohol-resistant foam; decomposition releases CO and NOx_x .
  • Disposal : Treat as hazardous waste via licensed facilities to comply with ecological regulations .

Q. Advanced: How can conflicting NMR splitting patterns (e.g., δ = ppm, dt, J=HzJ = \, \text{Hz}J=45.6Hz) be resolved during structural elucidation?

Answer:

  • High-Field NMR : Enhances resolution of complex coupling patterns.
  • Variable Temperature Studies : Mitigate conformational dynamics affecting splitting.
  • Comparative Analysis : Cross-reference with structurally analogous spirocyclic compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate) to identify strain-induced shifts .

Q. Advanced: What strategies improve the yield of spirocyclic ring formation?

Answer:

  • Solvent Optimization : Dichloromethane promotes reactivity in Wittig steps .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Temperature Control : Maintain 0–25°C during sensitive steps to suppress side reactions.
  • Scale-Up Adjustments : Multigram syntheses (e.g., 137 g batches) require precise stoichiometry and mixing efficiency .

Q. Advanced: How should researchers address the lack of toxicological and ecological data for risk assessment?

Answer:

  • In-House Testing : Conduct acute toxicity assays (e.g., zebrafish embryos) and soil mobility studies.
  • Literature Analogues : Compare with structurally similar compounds (e.g., 2-azaspiro[4.4]nonane derivatives) for hazard extrapolation .
  • Precautionary Measures : Use fume hoods, PPE, and environmental containment protocols during handling .

Q. Advanced: How does the spirocyclic framework influence conformational rigidity in drug design?

Answer:

  • Steric Constraints : The 2-aza-5-silaspiro[4.4]nonane core restricts bond rotation, enhancing target binding selectivity.
  • Bioisosteric Potential : Silicon incorporation improves metabolic stability vs. carbon analogs.
  • Case Study : Similar spirocyclic α-prolines are used in peptide-based inhibitors (e.g., protease blockers) .

Properties

Molecular Formula

C13H23NO4Si

Molecular Weight

285.41 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C13H23NO4Si/c1-13(2,3)18-12(17)14-9-19(6-4-5-7-19)8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

RAHURYMPBZXVEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)O

Origin of Product

United States

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